Benzenamine, N-(1-methylethylidene)-
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Overview
Description
Benzenamine, N-(1-methylethylidene)-, also known as N-isopropylideneaniline, is an organic compound with the molecular formula C9H11N. It is a derivative of aniline where the nitrogen atom is bonded to an isopropylidene group. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenamine, N-(1-methylethylidene)- can be synthesized through the reaction of aniline with acetone. The reaction typically involves the use of a catalyst such as hydrochloric acid to facilitate the formation of the imine bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(1-methylethylidene)- involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo substitution reactions where the isopropylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine .
Scientific Research Applications
Benzenamine, N-(1-methylethylidene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(1-methylethylidene)- involves its interaction with specific molecular targets. The compound can form imine bonds with various substrates, leading to the formation of new chemical entities. These interactions are facilitated by the presence of the isopropylidene group, which enhances the reactivity of the nitrogen atom .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-(1-methylpropylidene)-
- Benzenamine, N-(1-ethylidene)-
- Benzenamine, N-(1-butylidene)-
Uniqueness
Benzenamine, N-(1-methylethylidene)- is unique due to the presence of the isopropylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and industrial applications .
Properties
CAS No. |
1124-52-3 |
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Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
N-phenylpropan-2-imine |
InChI |
InChI=1S/C9H11N/c1-8(2)10-9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
YEYCASGOSICVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C |
Origin of Product |
United States |
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